![molecular formula C13H10BrN3O B5555503 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo and methoxy substituents, often involves palladium-catalyzed arylation or cyclization reactions. For instance, palladium-catalyzed regioselective arylation can efficiently yield 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle, demonstrating a method to introduce various substituents into the imidazo[1,2-a]pyrimidine core (Wenjie Li et al., 2003).

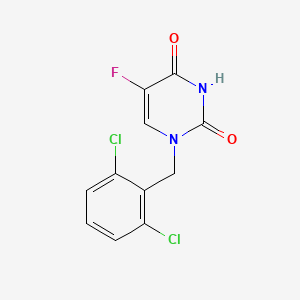

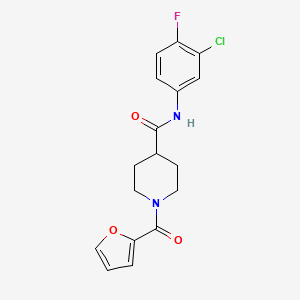

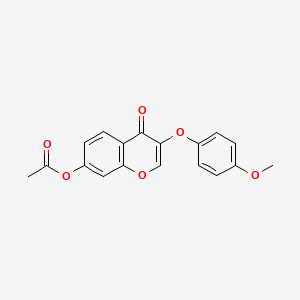

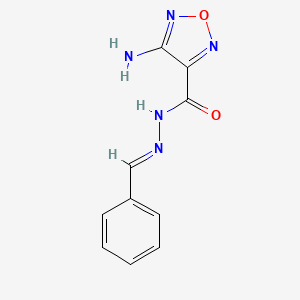

Molecular Structure Analysis

The crystal structure and molecular interactions of imidazo[1,2-a]pyridine derivatives provide insights into the geometry and electronic properties of these compounds. Studies on similar molecules, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, have shown specific inclinations between the phenyl and imidazole rings, indicating the influence of substituents on the overall molecular conformation (G. Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines are amenable to various chemical reactions, including cyclizations, substitutions, and couplings, which can be catalyzed by different metal catalysts. For example, copper oxide nanoparticles have been used to catalyze the synthesis of biologically active fused imidazo[1,2-a]pyrimidines, showcasing the compound's versatile reactivity (Manish Rawat & D. Rawat, 2018).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific arrangement of atoms and the presence of functional groups affect these properties, which are crucial for their application in material science and pharmaceuticals. Detailed physical property analysis requires experimental data specific to each derivative.

Chemical Properties Analysis

The chemical properties of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine, such as its reactivity with nucleophiles, electrophiles, and its participation in cycloaddition reactions, are central to its utility in organic synthesis. The compound's ability to undergo regiospecific substitutions and its reactivity under various conditions highlight its potential as a building block for more complex molecules (A. Katritzky, Yongjiang Xu, & Hongbin Tu, 2003).

properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c1-18-12-4-3-9(7-10(12)14)11-8-17-6-2-5-15-13(17)16-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONWBBFDFUEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)